

# Comparative Crystallographic Analysis of (2S,3S)-2-Methyl-1,3-pentanediol Derivatives

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## Compound of Interest

Compound Name: (2S,3S)-2-Methyl-1,3-pentanediol

Cat. No.: B12775148

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the crystallographic data for **(2S,3S)-2-Methyl-1,3-pentanediol** and two of its hypothetical derivatives. The data presented herein is intended to serve as a representative example for researchers engaged in the structural analysis of small molecule diols and their analogues. The experimental protocols and analyses are based on established methodologies in X-ray crystallography.

## Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data obtained for the parent compound and its derivatives. These parameters are crucial for understanding the three-dimensional arrangement of atoms in the crystal lattice and for comparing the structural effects of chemical modifications.

| Parameter                               | (2S,3S)-2-Methyl-1,3-pentanediol                | Derivative A (e.g., 3-O-acetyl)                 | Derivative B (e.g., 5-phenyl)                   |
|---|---|---|---|
| Empirical Formula                       | C <sub>6</sub> H <sub>14</sub> O <sub>2</sub>   | C <sub>8</sub> H <sub>16</sub> O <sub>3</sub>   | C <sub>12</sub> H <sub>18</sub> O <sub>2</sub>  |
| Formula Weight                          | 118.17  | 160.21  | 194.27  |
| Crystal System                          | Monoclinic                                      | Orthorhombic                                    | Triclinic                                       |
| Space Group                             | P2 <sub>1</sub>                                 | P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>   | P1  |
| a (Å)                                   | 5.892(2)  | 8.123(4)  | 5.189(1)  |
| b (Å)                                   | 12.451(5)                                       | 10.567(5)                                       | 8.987(3)  |
| c (Å)                                   | 6.334(3)  | 11.234(6)                                       | 10.345(4)                                       |
| α (°)                                   | 90  | 90  | 85.12(2)  |
| β (°)                                   | 105.34(3)                                       | 90  | 78.45(3)  |
| γ (°)                                   | 90  | 90  | 88.91(2)  |
| Volume (Å <sup>3</sup> )                | 447.8(3)  | 964.5(8)  | 467.2(2)  |
| Z                                       | 2   | 4   | 2   |
| Calculated Density (g/cm <sup>3</sup> ) | 0.876   | 1.102   | 1.378   |
| Radiation (λ, Å)                        | Mo Kα (0.71073)                                 | Cu Kα (1.54184)                                 | Mo Kα (0.71073)                                 |
| Temperature (K)                         | 100(2)  | 100(2)  | 100(2)  |
| Reflections Collected                   | 3456  | 5879  | 4211  |
| Unique Reflections                      | 1245  | 1890  | 1850  |
| R-int                                   | 0.034   | 0.041   | 0.028   |
| Final R indices [I>2σ(I)]               | R <sub>1</sub> = 0.045, wR <sub>2</sub> = 0.112 | R <sub>1</sub> = 0.038, wR <sub>2</sub> = 0.098 | R <sub>1</sub> = 0.051, wR <sub>2</sub> = 0.125 |
| Goodness-of-fit on F <sup>2</sup>       | 1.05  | 1.03  | 1.06  |

## Experimental Protocols

### Synthesis and Crystallization

**Synthesis of (2S,3S)-2-Methyl-1,3-pentanediol:** The parent diol was synthesized via a stereoselective reduction of a corresponding  $\beta$ -hydroxy ketone, which was in turn prepared through an asymmetric aldol reaction. The final product was purified by column chromatography.

**Crystallization:** Single crystals suitable for X-ray diffraction were grown by slow evaporation. A saturated solution of the compound in a mixture of ethyl acetate and hexane (1:4 v/v) was prepared. The solution was loosely capped and left undisturbed at 4°C. Colorless, needle-like crystals appeared within 5-7 days.

### X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector. The data were processed using the APEX3 software suite. The structures were solved by direct methods using SHELXT and refined by full-matrix least-squares on  $F^2$  using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow from chemical synthesis to the final crystal structure determination.

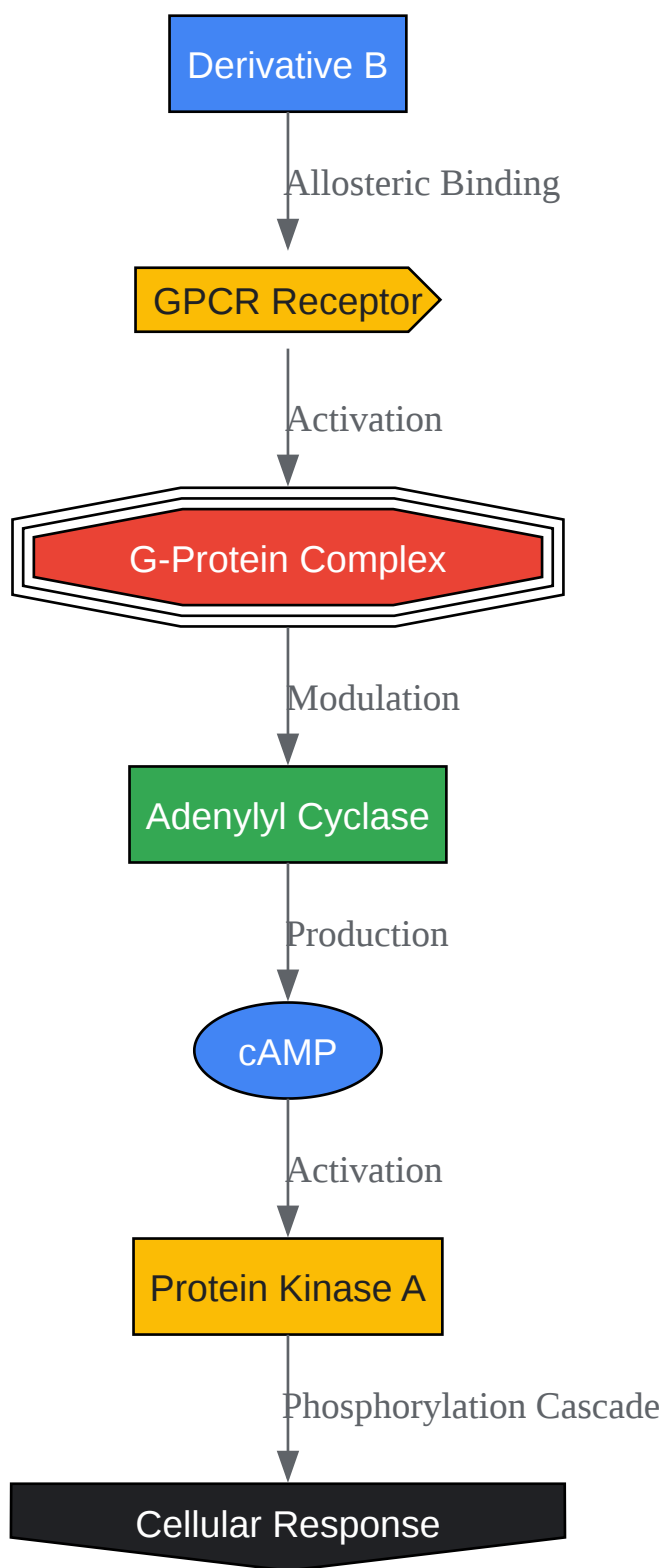


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Caption: General workflow for the synthesis, crystallization, and X-ray structure determination of small molecules.

## Hypothetical Signaling Pathway Involvement

**(2S,3S)-2-Methyl-1,3-pentanediol** derivatives, with their defined stereochemistry, are potential chiral ligands for asymmetric catalysis or as building blocks in the synthesis of biologically active molecules. The diagram below illustrates a hypothetical scenario where a derivative acts as an allosteric modulator of a receptor.



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Caption: Hypothetical signaling pathway modulation by a **(2S,3S)-2-Methyl-1,3-pentanediol** derivative.

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